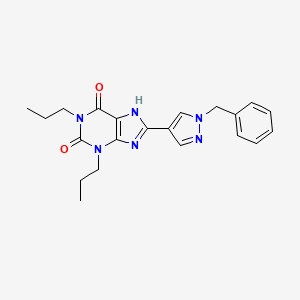

A2B receptor antagonist 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(1-benzylpyrazol-4-yl)-1,3-dipropyl-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-3-10-26-19-17(20(28)27(11-4-2)21(26)29)23-18(24-19)16-12-22-25(14-16)13-15-8-6-5-7-9-15/h5-9,12,14H,3-4,10-11,13H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWZAITCKZZQXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CN(N=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of A2B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of A2B receptor antagonists. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the A2B adenosine (B11128) receptor (A2BAR), its signaling pathways, and the modalities by which its antagonists function. This guide includes quantitative data on antagonist potency, detailed experimental protocols, and visualizations of key biological processes.

Introduction to the A2B Adenosine Receptor

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine. Unlike the high-affinity A1, A2A, and A3 adenosine receptors, the A2B receptor has a low affinity for adenosine and is therefore primarily activated under conditions of high extracellular adenosine concentrations, such as those found in inflamed or hypoxic tissues and the tumor microenvironment.[1][[“]] This characteristic makes the A2B receptor a compelling therapeutic target for a variety of pathologies, including cancer, inflammation, and fibrosis.[1][3]

Activation of the A2B receptor can trigger a range of cellular responses by coupling to different G proteins, primarily Gs and Gq, leading to the activation of downstream signaling cascades.[4] In the context of cancer, A2B receptor signaling has been shown to promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor immune response.[1][[“]][3] A2B receptor antagonists are compounds that bind to the A2B receptor but do not provoke the normal biological response, thereby blocking the effects of adenosine.

The Core Mechanism of Action of A2B Receptor Antagonists

The fundamental mechanism of action of A2B receptor antagonists is competitive binding to the A2B receptor, thereby preventing adenosine from binding and activating the receptor.[1] This blockade inhibits the downstream signaling pathways that are normally triggered by A2B receptor activation.

Inhibition of Downstream Signaling Pathways

Upon adenosine binding, the A2B receptor predominantly couples to the Gs protein, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels.[4] A2B receptor antagonists block this increase in cAMP. The receptor can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. By competitively binding to the receptor, antagonists prevent these G protein coupling events and the subsequent second messenger signaling.

Immunomodulatory Effects

A significant aspect of the mechanism of action of A2B receptor antagonists, particularly in oncology, is their ability to reverse adenosine-mediated immunosuppression within the tumor microenvironment. High levels of adenosine in tumors suppress the activity of immune cells, including T cells and natural killer (NK) cells.[1][[“]][3] By blocking the A2B receptor on these immune cells, antagonists can restore their anti-tumor functions, leading to enhanced immune-mediated tumor destruction.[1][3]

Quantitative Data on A2B Receptor Antagonists

The potency and selectivity of A2B receptor antagonists are critical for their therapeutic potential. This is typically quantified by measuring their binding affinity (Ki) and their functional inhibition (IC50 or KB).

| Antagonist | Receptor | Ki (nM) | IC50 (nM) | KB (nM) | Species | Reference |

| PSB-1115 | A2B | - | 865 | - | Human | [1] |

| PSB-603 | A2B | - | - | - | Human | [5] |

| PBF-1129 | A2B | 24-35 | - | 28 | Human | [6] |

| ISAM-R56A | A2B | 1.50 | - | - | Human | [3] |

| SY1AF-30 | A2B | 3.50 | - | - | Human | [3] |

| SY1AF-80 | A2B | 24.3 | - | - | Human | [3] |

| ISAM-140 | A2B | - | - | - | Human | [3] |

| PSB-21500 | A2B | 10.6 | - | - | Human | [1][5] |

| PSB-21502 | A2B | - | 284 | - | Human | [1] |

| PSB-21503 | A2B | 7.37 | 59.2 | - | Human | [1] |

Table 1: Binding Affinities and Functional Potencies of Selected A2B Receptor Antagonists.

| Antagonist | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) | Selectivity (A1/A2B) | Selectivity (A2A/A2B) | Selectivity (A3/A2B) | Reference |

| PBF-1129 | >500 | >500 | 24-35 | >500 | >14-20 | >14-20 | >14-20 | [6] |

| PSB-21500 | >380 | >1000 | 10.6 | >1000 | >38 | >94 | >94 | [1][5] |

Table 2: Selectivity Profile of A2B Receptor Antagonists.

Key Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the A2B receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of an antagonist.

Materials:

-

HEK-293 cells stably expressing the human A2B receptor.[1]

-

Membrane preparation from these cells.

-

Test antagonist at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: A high concentration of a known non-radiolabeled A2B ligand (e.g., 10 µM ZM241385).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membranes from HEK-293-hA2BR cells.

-

In a 96-well plate, add cell membranes (10-20 µg of protein per well).

-

Add the test antagonist at a range of concentrations.

-

Add the radioligand at a fixed concentration (e.g., 1-5 nM).

-

For non-specific binding wells, add the non-specific binding control instead of the test antagonist.

-

Incubate the plate at room temperature for 60-120 minutes.[5]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Objective: To determine the functional potency (IC50 or KB) of an antagonist.

Materials:

-

HEK-293 cells expressing the human A2B receptor.[1]

-

A2B receptor agonist (e.g., NECA).[1]

-

Test antagonist at various concentrations.

-

Phosphodiesterase inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.[1]

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).[4]

Protocol:

-

Seed HEK-293-hA2BR cells in a 96-well plate and grow to confluence.[1]

-

Pre-incubate the cells with the phosphodiesterase inhibitor for 15-30 minutes.[1]

-

Add the test antagonist at a range of concentrations and incubate for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of the A2B agonist (e.g., EC80 of NECA) for 15-30 minutes.[1]

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve and calculate the IC50 value for the antagonist.

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays can be used to study the interaction between the A2B receptor and its signaling partners, such as G proteins or β-arrestins, and how antagonists affect these interactions.

Objective: To investigate the effect of antagonists on receptor-protein interactions.

Materials:

-

HEK-293T cells.

-

Expression plasmids for A2B receptor fused to a BRET donor (e.g., Renilla Luciferase, Rluc).[7][8]

-

Expression plasmids for a signaling partner (e.g., G protein subunit or β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).[7][8]

-

A2B receptor agonist.

-

Test antagonist.

-

Coelenterazine (B1669285) h (substrate for Rluc).

-

BRET plate reader.

Protocol:

-

Co-transfect HEK-293T cells with the donor- and acceptor-fused constructs.

-

Plate the transfected cells in a white 96-well plate.

-

24-48 hours post-transfection, replace the culture medium with assay buffer.

-

Add the test antagonist at various concentrations and incubate.

-

Add the A2B agonist to stimulate the receptor.

-

Add the coelenterazine h substrate.

-

Immediately measure the light emission at the donor and acceptor wavelengths using a BRET plate reader.

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Analyze the change in BRET ratio in the presence of the agonist and antagonist to determine the antagonist's effect on the protein-protein interaction.

Conclusion

A2B receptor antagonists represent a promising class of therapeutic agents with a primary mechanism of action centered on the competitive blockade of the A2B adenosine receptor. This inhibition of A2B receptor signaling has profound effects, particularly in the realms of oncology and inflammatory diseases, by mitigating pro-tumorigenic and pro-inflammatory pathways and reversing immunosuppression. The continued development and characterization of potent and selective A2B receptor antagonists, guided by the robust experimental methodologies detailed in this guide, hold significant promise for advancing novel treatment paradigms.

References

- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. innoprot.com [innoprot.com]

- 5. Irreversible Antagonists for the Adenosine A2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Agonist-Dependent Coupling of the Promiscuous Adenosine A2B Receptor to Gα Protein Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the A2B Adenosine Receptor: A Deep Dive into Antagonist Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The A2B adenosine (B11128) receptor (A2B AR) stands as a compelling target for therapeutic intervention in a range of pathophysiological conditions, including inflammation, cancer, asthma, and diabetes. As a G protein-coupled receptor with low affinity for its endogenous ligand, adenosine, the A2B AR is primarily activated under conditions of cellular stress and high adenosine concentrations. This unique characteristic makes it a focal point for the development of selective antagonists that can modulate its activity in disease states without interfering with the physiological roles of other adenosine receptor subtypes.

This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of A2B receptor antagonists, focusing on the core chemical scaffolds that have been explored to date. Quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the underlying biological and experimental frameworks.

Core Antagonist Scaffolds and Structure-Activity Relationships

The quest for potent and selective A2B AR antagonists has led to the exploration of diverse chemical scaffolds. The two major classes that have emerged are xanthine-based and non-xanthine derivatives.

Xanthine-Based Antagonists: The Classical Approach

The xanthine (B1682287) core, present in naturally occurring non-selective adenosine receptor antagonists like caffeine (B1668208) and theophylline, has served as a foundational scaffold for the development of potent and selective A2B AR antagonists.[1] SAR studies have extensively investigated substitutions at the N1, N3, and C8 positions of the xanthine ring to optimize affinity and selectivity.

-

N1 and N3 Positions: Substitution at the N1 position with a propyl group is generally favorable for A2B affinity.[1] While 1,3-dipropyl substitution is common, some studies have shown that monosubstitution at N1 can enhance selectivity.[2] The nature of the substituent at N3 can also influence selectivity, with smaller alkyl groups often being preferred.

-

C8 Position: The C8 position has proven to be the most critical for achieving high affinity and selectivity for the A2B AR. Introduction of an 8-phenyl ring significantly increases A2B affinity.[3] Further modifications of this phenyl ring with various substituents have been a key strategy in antagonist design. For instance, para-substituted 8-phenylxanthines have demonstrated high affinity.[4] Exploration of 8-heterocyclic substituted xanthines, particularly 8-(pyrazol-5-yl)xanthine derivatives, has yielded compounds with high affinity and selectivity.[5]

-

Irreversible Antagonists: A recent development in the field is the design of irreversible A2B AR antagonists based on an 8-p-sulfophenylxanthine scaffold.[6][7] These compounds, such as PSB-21500, incorporate a reactive sulfonyl fluoride (B91410) group and have been shown to bind covalently to the receptor, offering the potential for prolonged receptor blockade.[6][7][8]

Table 1: Structure-Activity Relationship of Xanthine-Based A2B Receptor Antagonists

| Compound | N1-Substituent | N3-Substituent | C8-Substituent | hA2B Ki (nM) | Selectivity (fold) vs. hA1 | Selectivity (fold) vs. hA2A | Selectivity (fold) vs. hA3 | Reference |

| Theophylline | CH3 | CH3 | H | 9000 | Low | Low | Low | [5] |

| Enprofylline | H | Propyl | H | >10000 | Low | Low | Low | [5] |

| MRS-1754 | Propyl | Propyl | 4-(p-cyanophenyl)aminocarbonylmethoxyphenyl | 4.3 | >100 | >100 | >100 | [5] |

| PSB-1115 | Propyl | H | 4-(4-sulfophenyl) | 53 | >180 | >400 | >180 | [3] |

| MRE-2029-F20 | Propyl | Propyl | 1-(prop-2-ynyl)-1H-pyrazol-5-yl | 5.5 | >180 | >180 | >180 | [5] |

| CVT-6883 | Ethyl | H | 1-(2-hydroxyethyl)-1H-pyrazol-4-yl | 22 | 88 | 149 | 49 | [5] |

| PSB-21500 | Propyl | H | 4-(sulfonylfluoride)phenyl | 10.6 | >38 | >100 | >100 | [6][7] |

Non-Xanthine Antagonists: Exploring Novel Chemical Space

To overcome potential limitations of the xanthine scaffold, such as off-target effects and metabolic instability, researchers have turned to non-xanthine structures. These efforts have led to the discovery of several promising classes of A2B AR antagonists.

-

Thienouracils: High-throughput screening has identified thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones (thienouracils) as a novel class of A2B AR antagonists.[9] Structure optimization of this scaffold has led to the identification of potent and selective compounds with in vivo efficacy in models of lung fibrosis.[9]

-

9-Deazaxanthines: Pyrrolo[2,3-d]pyrimidinones, also known as 9-deazaxanthines, have been explored as A2B AR antagonists.[5] While generally less potent than their xanthine counterparts, they offer an alternative scaffold for further optimization.[3]

-

Other Heterocycles: Various other heterocyclic systems have been investigated, including substituted purines and 2-aminopyrimidines, leading to compounds with high A2B affinity and selectivity.[4][5]

Table 2: Structure-Activity Relationship of Non-Xanthine A2B Receptor Antagonists

| Compound Class | Core Scaffold | Key Substitutions | hA2B Ki (nM) | Selectivity Profile | Reference |

| Thienouracils | Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | Varies | Potent (nM range) | High selectivity | [9] |

| 9-Deazaxanthines | Pyrrolo[2,3-d]pyrimidinone | Similar to xanthines | Generally less potent than xanthines | Moderate to high selectivity | [3][5] |

| 2-Aminopyrimidines | 2-Aminopyrimidine | Varies | 17 | High selectivity (>50-fold vs. other subtypes) | [5] |

Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of robust in vitro assays. The following sections detail the methodologies for the key experiments cited in SAR studies.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

Protocol:

-

Membrane Preparation:

-

Culture cells stably expressing the human A2B adenosine receptor (e.g., HEK-293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]PSB-603 or [³H]MRS 1754), and varying concentrations of the unlabeled test compound.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known non-selective adenosine receptor antagonist (e.g., NECA).

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assays

A2B AR activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Antagonists block this effect. cAMP accumulation assays are functional assays used to determine the potency of antagonists.

Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the A2B receptor (e.g., HEK293-A2B or T24 cells) in appropriate media.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with a suitable assay buffer (e.g., DMEM with HEPES).

-

Pre-incubate the cells with varying concentrations of the test antagonist in the presence of a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of an A2B receptor agonist (e.g., NECA) to induce cAMP production.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction and lyse the cells.

-

-

cAMP Detection:

-

Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or LANCE).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the antagonist concentration.

-

Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.

-

Bioluminescence Resonance Energy Transfer (BRET) Assays

BRET assays are used to monitor G protein activation in live cells. These assays measure the interaction between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., green fluorescent protein, GFP) fused to G protein subunits.

Protocol:

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T).

-

Co-transfect the cells with plasmids encoding the A2B receptor, a Gα subunit fused to a BRET donor (e.g., Rluc), and Gβ and Gγ subunits, with one of them fused to a BRET acceptor (e.g., Venus-Gγ).

-

-

BRET Measurement:

-

Harvest the transfected cells and resuspend them in a suitable buffer.

-

Dispense the cell suspension into a white 96-well plate.

-

Add the BRET substrate (e.g., coelenterazine (B1669285) h).

-

Measure the luminescence emission at the wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

Add the test antagonist followed by the agonist.

-

Monitor the change in the BRET ratio (acceptor emission / donor emission) over time.

-

-

Data Analysis:

-

Agonist stimulation of the A2B receptor leads to a conformational change in the G protein heterotrimer and a change in the BRET signal.

-

An antagonist will block the agonist-induced change in the BRET ratio.

-

Plot the change in BRET ratio against the antagonist concentration to determine the IC50 value.

-

A2B Receptor Signaling Pathway

The A2B AR is coupled to Gs and Gq proteins. Activation of the receptor initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for interpreting the functional consequences of A2B receptor antagonism.

Upon binding of adenosine, the A2B receptor undergoes a conformational change, leading to the activation of associated G proteins.

-

Gs Pathway: The activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses.

-

Gq Pathway: The activated Gq alpha subunit stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins, modulating their activity and leading to diverse cellular responses.

Conclusion

The development of potent and selective A2B receptor antagonists holds significant promise for the treatment of a variety of diseases. The extensive SAR studies on both xanthine and non-xanthine scaffolds have provided a solid foundation for the rational design of new chemical entities with improved pharmacological profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide are essential tools for researchers in this dynamic field. Future efforts will likely focus on the discovery of novel scaffolds, the optimization of pharmacokinetic properties, and the further elucidation of the complex role of the A2B receptor in health and disease.

References

- 1. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. mdpi.com [mdpi.com]

- 9. Novel non-xanthine antagonist of the A2B adenosine receptor: From HTS hit to lead structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of A2B Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the discovery and development of A2B adenosine (B11128) receptor (A2BR) antagonists, from initial identification and structure-activity relationship (SAR) studies to preclinical and clinical evaluation. It details the experimental protocols crucial for characterization and presents key data in a structured format.

Introduction: The A2B Adenosine Receptor as a Therapeutic Target

Adenosine is a ubiquitous signaling nucleoside that modulates a wide array of physiological and pathological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3. The A2B receptor, historically the least studied, is characterized by a low affinity for adenosine and is therefore primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and tissue injury.[1] This makes it a compelling therapeutic target for a variety of conditions.

The A2B receptor is widely distributed, with high expression levels found in the colon, bladder, lungs, and mast cells.[2] Its activation has been linked to pro-inflammatory and pro-fibrotic effects, mast cell degranulation, vasodilation, and the regulation of immune responses.[1][2] Consequently, antagonizing the A2B receptor presents a promising therapeutic strategy for diseases like asthma, chronic obstructive pulmonary disease (COPD), pulmonary fibrosis, and cancer.[3][4]

The development of potent and selective A2B antagonists has been a significant focus of medicinal chemistry, leading to the identification of several chemical scaffolds, with some candidates advancing into clinical trials.[3][5]

A2B Receptor Signaling Pathways

The A2B receptor is known to couple to multiple G-proteins, leading to the activation of several downstream signaling cascades. This pleiotropic signaling contributes to its diverse physiological roles.

2.1. Canonical Gs-cAMP Pathway The most well-characterized pathway involves the coupling of the A2B receptor to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[6] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream substrates, including the cAMP response element-binding protein (CREB), leading to changes in gene expression.[6][7]

Caption: Canonical Gs-cAMP signaling pathway for the A2B receptor.

2.2. Alternative Signaling Pathways Beyond the canonical Gs pathway, the A2B receptor can also couple to Gq and Gi proteins in certain cell types.[8] Coupling to Gq proteins activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[7][8] The A2B receptor has also been shown to influence the MAPK/ERK pathway, which can be involved in cell proliferation and differentiation.[9]

Caption: Alternative Gq-PLC signaling pathway of the A2B receptor.

Discovery and Optimization of A2B Receptor Antagonists

The search for selective A2B antagonists has explored various chemical scaffolds. Early efforts were hampered by a lack of selectivity over other adenosine receptor subtypes.

3.1. Key Chemical Scaffolds

-

Xanthines: This class, which includes non-selective antagonists like caffeine (B1668208) and theophylline, was the starting point for A2B antagonist development.[3] Modifications, particularly at the 8-position, led to the discovery of selective compounds like 8-phenylxanthines (e.g., MRS-1754) and later, highly potent and selective 8-pyrazolyl-xanthine derivatives such as CVT-6883.[3][5]

-

Non-Xanthine Derivatives: To improve drug-like properties and explore new chemical space, various non-xanthine scaffolds have been developed. These include 2-aminopyrimidines (e.g., LAS38096), pyrrolopyrimidines (e.g., OSIP339391), and 3,4-dihydropyrimidin-2(1H)-ones.[3][10][11] These classes have yielded compounds with high affinity and excellent selectivity.[3][12]

3.2. Quantitative Data on Key A2B Antagonists The following table summarizes the binding affinities (Ki) for the human A2B receptor and selectivity over other human adenosine receptor subtypes for several key antagonists.

| Compound Name | Chemical Class | hA2B Ki (nM) | Selectivity (A1/A2B) | Selectivity (A2A/A2B) | Selectivity (A3/A2B) | Reference(s) |

| MRS-1754 | 8-Phenylxanthine | 2 | ~202 | ~252 | ~285 | [5] |

| CVT-6883 | 8-(4-Pyrazolyl)-xanthine | 22 | ~88 | ~149 | ~49 | [3][5] |

| MRE-2029-F20 | 8-(5-Pyrazolyl)-xanthine | 5.5 | ~36 | >182 | >182 | [3][5] |

| LAS38096 | 2-Aminopyrimidine | 17 | >58 | >147 | >58 | [3][5] |

| OSIP339391 | Pyrrolopyrimidine | 0.5 | ~74 | ~656 | ~900 | [5] |

Experimental Protocols

The characterization of A2B receptor antagonists relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.

4.1. General Workflow for A2B Antagonist Discovery The discovery process typically follows a hierarchical screening cascade, starting with primary binding assays to identify hits, followed by functional assays to confirm antagonism and selectivity, and finally, in vivo models to assess efficacy.

Caption: General workflow for A2B receptor antagonist discovery.

4.2. Radioligand Binding Assays These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor, allowing for the determination of the compound's binding affinity (Ki).

-

Objective: To determine the equilibrium dissociation constant (Ki) of antagonists for the A2B receptor.

-

Materials:

-

Cell Membranes: Membranes from cells stably expressing the human A2B receptor (e.g., HEK-293 cells).[10][13]

-

Radioligand: A high-affinity radiolabeled A2B ligand, such as [³H]PSB-603 or [³H]DPCPX.[13][14]

-

Non-specific Binding Control: A high concentration of a non-labeled, potent A2B ligand (e.g., NECA) to determine non-specific binding.[13]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[14]

-

Test Compounds: Serial dilutions of the antagonist.

-

-

Protocol:

-

Incubate cell membranes with the radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

4.3. Functional Assays: cAMP Accumulation These assays measure the ability of an antagonist to inhibit the agonist-stimulated production of cAMP, providing a measure of its functional potency (KB or IC50).

-

Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-induced cAMP production.

-

Materials:

-

Whole Cells: Intact cells expressing the A2B receptor (e.g., HEK-A2BR or NIH3T3 cells).[15]

-

Agonist: A potent A2B receptor agonist, typically 5'-N-ethylcarboxamidoadenosine (NECA).[1][15]

-

Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., rolipram (B1679513) or IBMX).

-

Test Compounds: Serial dilutions of the antagonist.

-

cAMP Detection Kit: Commercially available kits (e.g., HTRF, ELISA, or BRET-based).

-

-

Protocol:

-

Pre-incubate the cells with the PDE inhibitor and varying concentrations of the antagonist.

-

Stimulate the cells with a fixed concentration of the agonist (e.g., EC80 of NECA).

-

Incubate for a defined period (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP level against the logarithm of the antagonist concentration.[6]

-

Determine the IC50 value of the antagonist from the curve.[6]

-

The functional antagonist dissociation constant (KB) can be calculated using the Schild equation if a full agonist dose-response curve is generated in the presence of multiple antagonist concentrations.

-

Preclinical and Clinical Development

Several selective, high-affinity A2B receptor antagonists have progressed into preclinical and clinical development, primarily for inflammatory diseases and cancer.[3]

5.1. Preclinical Evaluation Promising antagonists are evaluated in animal models to assess their efficacy and pharmacokinetic properties. For instance, CVT-6883 demonstrated dose-dependent efficacy in a mouse model of asthma, supporting the role of the A2B receptor in this disease.[3][5] Such studies are crucial for establishing proof-of-concept and selecting candidates for clinical trials.

5.2. Clinical Trials A number of A2B antagonists have entered Phase I and Phase II clinical trials. These studies aim to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of the compounds in humans.

| Compound | Developer/Sponsor | Indication(s) | Development Phase | Reference(s) |

| CVT-6883 | CV Therapeutics | Asthma, COPD | Phase I (Completed) | [3][5] |

| PBF-1129 | Palobiofarma | Non-Small Cell Lung Cancer (NSCLC) | Phase I | [16] |

| TT-4 | Tarus Therapeutics | Advanced Solid Tumors | Phase I/II | [17] |

| GS-6201 | Gilead Sciences | Lung Cancer | Phase I | [17] |

Conclusion

The discovery and development of A2B receptor antagonists have made significant strides over the past two decades. From the initial exploration of non-selective xanthines, the field has evolved to produce highly potent and selective antagonists from diverse chemical classes.[3][11] Robust in vitro screening cascades have been essential in identifying and optimizing these molecules. Several candidates have shown promise in preclinical models of inflammation and cancer, with some advancing into clinical trials, highlighting the therapeutic potential of targeting the A2B receptor.[3][16][17] Future research will likely focus on further elucidating the complex signaling of the A2B receptor in different disease contexts and advancing the current clinical candidates through later-stage trials.

References

- 1. JCI - Role of A2B adenosine receptor signaling in adenosine-dependent pulmonary inflammation and injury [jci.org]

- 2. Medicinal chemistry and pharmacology of A2B adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Recent developments in A2B adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Agonists activate different A2B adenosine receptor signaling pathways in MBA-MD-231 breast cancer cells with distinct potencies | Semantic Scholar [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Potent and Highly Selective A2B Adenosine Receptor Antagonist Chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-affinity relationships of adenosine A2B receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. academic.oup.com [academic.oup.com]

- 17. A2bR - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

Role of A2B receptor in [specific disease, e.g., cancer, asthma]

An In-depth Technical Guide to the Role of the A2B Adenosine (B11128) Receptor in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular adenosine is a critical signaling nucleoside that accumulates in the tumor microenvironment (TME), largely due to hypoxic conditions that promote the breakdown of extracellular ATP. Adenosine exerts its effects through four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. Among these, the A2B adenosine receptor (A2BR) has emerged as a key player in cancer progression. Characterized by its low affinity for adenosine, the A2BR is predominantly activated under pathophysiological conditions of high adenosine concentrations, such as those found within solid tumors.[1] Growing evidence indicates that A2BR signaling is intricately involved in tumor cell proliferation, angiogenesis, metastasis, and immune evasion. This guide provides a comprehensive technical overview of the A2BR's role in oncology, detailing its signaling pathways, summarizing quantitative data on its antagonists, and providing key experimental protocols for its study.

A2B Receptor Signaling in Cancer

The A2B receptor is a versatile signaling hub that can couple to different G proteins, primarily Gαs and Gαq, leading to the activation of distinct downstream pathways. This differential coupling allows A2BR to mediate a wide range of cellular responses crucial for tumor progression.

Gαs-cAMP-PKA Pathway

The canonical signaling pathway for A2BR involves its coupling to the Gαs protein. Activation of A2BR by adenosine triggers the dissociation of the Gαs subunit, which in turn activates adenylyl cyclase (AC). AC catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[1] Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and inflammation.[1][[“]]

MAPK/JNK Pathway

In some cancer types, such as renal cell carcinoma (RCC), A2BR blockade has been shown to inhibit tumor progression by modulating the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the JNK signaling cascade.[1] Activation of A2BR can lead to the phosphorylation and activation of JNK, which contributes to cell proliferation, migration, and invasion. The precise upstream link between A2BR and the JNK pathway is still under investigation but may involve G protein βγ subunits or cross-talk with receptor tyrosine kinases.

Role of A2BR in the Tumor Microenvironment

The A2B receptor is expressed on a variety of cells within the TME, including cancer cells, endothelial cells, and numerous immune cell types. Its activation orchestrates a pro-tumoral environment by promoting angiogenesis, metastasis, and immunosuppression.[3][4]

-

Cancer Cells : A2BR activation directly promotes the proliferation and survival of cancer cells.[5] It also enhances their metastatic potential by stimulating migration and invasion.[6][7]

-

Endothelial Cells : The receptor is highly expressed on endothelial cells, where its stimulation promotes the production of angiogenic factors like Vascular Endothelial Growth Factor (VEGF), driving the formation of new blood vessels that supply the tumor.[7]

-

Immune Cells : A2BR signaling has a profound immunosuppressive effect. It promotes the expansion and accumulation of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) while inhibiting the function of effector T cells and Natural Killer (NK) cells.[4][8][9] This blunts the anti-tumor immune response.

References

- 1. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

A Comprehensive Technical Guide to A2B Receptor Antagonist Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by A2B receptor antagonists. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the mechanisms of action and the experimental methodologies used to investigate these pathways. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Furthermore, all signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction to the A2B Adenosine (B11128) Receptor

The A2B adenosine receptor (A2BAR) is a G protein-coupled receptor (GPCR) that is activated by extracellular adenosine. Unlike other adenosine receptor subtypes, the A2B receptor has a lower affinity for adenosine and is typically activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and tissue injury. The A2B receptor is widely expressed in various tissues and cell types, including immune cells, endothelial cells, and cancer cells, making it a significant target for therapeutic intervention in a range of pathologies, including inflammatory diseases and cancer.[1] A2B receptor antagonists are compounds that bind to the A2B receptor and block the binding of adenosine, thereby inhibiting its downstream signaling cascades.[1]

Core Signaling Pathways of the A2B Receptor

The A2B receptor is known for its promiscuous coupling to multiple G protein subtypes, leading to the activation of diverse and often cell-type-specific signaling pathways. The primary G proteins associated with A2B receptor signaling are Gs, Gq/11, and Gi.

Gs-cAMP-PKA/Epac Pathway

The most well-characterized signaling pathway initiated by A2B receptor activation is the Gs-mediated cascade.

-

Activation: Upon adenosine binding, the A2B receptor couples to the stimulatory G protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of Gs (Gαs) stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2]

-

Downstream Effectors: The resulting increase in intracellular cAMP activates two main downstream effectors:

-

Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, leading to the release and activation of its catalytic subunits. Activated PKA then phosphorylates a multitude of substrate proteins, regulating various cellular processes.

-

Exchange Protein directly Activated by cAMP (Epac): cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.

-

Antagonists of the A2B receptor effectively block this pathway by preventing the initial Gs protein coupling, thereby inhibiting the downstream accumulation of cAMP and the subsequent activation of PKA and Epac.

Gq/11-PLC-Calcium Pathway

In certain cell types, the A2B receptor can couple to Gq/11 proteins, leading to the mobilization of intracellular calcium.

-

Activation: The A2B receptor activates the Gq/11 protein.

-

Phospholipase C Activation: The activated alpha subunit of Gq/11 (Gαq/11) stimulates phospholipase C (PLC).

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release and PKC Activation:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

DAG and the increased intracellular Ca2+ concentration synergistically activate protein kinase C (PKC).

-

A2B receptor antagonists can prevent this signaling cascade by inhibiting the initial Gq/11 activation, thereby blocking the subsequent rise in intracellular calcium and PKC activation.

Gi-ERK1/2 Pathway

The A2B receptor has also been shown to couple to the inhibitory G protein, Gi, which can lead to the modulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

-

Activation: The A2B receptor activates the Gi protein.

-

βγ Subunit-Mediated Signaling: The dissociated βγ subunits of the Gi protein can activate various downstream effectors, including phosphoinositide 3-kinase (PI3K) and Src kinases.

-

Ras-Raf-MEK-ERK Cascade: This can lead to the activation of the Ras-Raf-MEK-ERK signaling cascade, culminating in the phosphorylation and activation of ERK1/2.

-

Cellular Outcomes: Activated ERK1/2 translocates to the nucleus to regulate gene expression, influencing processes such as cell proliferation, differentiation, and survival.

A2B receptor antagonists can interfere with this pathway by preventing Gi protein activation and the subsequent downstream signaling events that lead to ERK1/2 phosphorylation.

Quantitative Data on A2B Receptor Antagonist Effects

The efficacy of A2B receptor antagonists is quantified by their ability to inhibit agonist-induced downstream signaling. The following tables summarize key quantitative data from representative studies.

| Antagonist | Cell Line | Agonist (Concentration) | Assay | Measured Effect | IC50 / Ki (nM) | Reference |

| PSB-603 | T24 bladder cancer cells | NECA (10 µM) | cAMP Accumulation | Inhibition of cAMP increase | 0.31 (KB) | [3] |

| MRS1754 | H9C2 cells | BAY 60-6583 (agonist) | cAMP Accumulation | Inhibition of cAMP accumulation | ~1000 | [4] |

| ATL801 | 4T1 breast tumor cells | Endogenous adenosine | Tumor Growth | Inhibition of tumor growth | Not specified | [1] |

| PSB-21500 | HEK293 cells (hA2BAR) | NECA (100 nM) | G protein activation (BRET) | Inhibition of Gα15 activation | 10.6 (apparent Ki) | [5] |

| Antagonist | Cell Line | Agonist | Assay | Measured Effect | Reference |

| PSB-603 | T24 bladder cancer cells | NECA | Calcium Mobilization | Complete block of Ca2+ increase | [6] |

| EFA | MDA-MB-231 cells | NECA | ERK1/2 Phosphorylation | Antagonized reduction of pERK1/2 | [7] |

| DPCPX | MDA-MB-231 cells | NECA | ERK1/2 Phosphorylation | Antagonized reduction of pERK1/2 | [7] |

Detailed Methodologies for Key Experiments

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP, a key second messenger in the Gs-mediated signaling pathway.

Protocol:

-

Cell Culture and Seeding:

-

Culture cells expressing the A2B receptor (e.g., HEK293-hA2BAR, T24) in appropriate growth medium.

-

Seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Assay Buffer Preparation:

-

Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

-

Antagonist Pre-incubation:

-

Wash the cells once with assay buffer.

-

Add the A2B receptor antagonist at various concentrations (or vehicle control) to the wells and incubate for a specified time (e.g., 20-30 minutes) at 37°C.

-

-

Agonist Stimulation:

-

Prepare a solution of the A2B receptor agonist (e.g., NECA) in assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX or 10 µM rolipram) to prevent cAMP degradation.

-

Add the agonist solution to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Perform the detection steps as outlined in the kit's manual. This typically involves a competitive binding reaction where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

-

Data Analysis:

-

Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

-

Generate dose-response curves and calculate EC50 values for the agonist and IC50 values for the antagonist using non-linear regression analysis.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the level of phosphorylated ERK1/2, a key downstream effector in the Gi and sometimes Gs-mediated pathways.

Protocol:

-

Cell Culture and Serum Starvation:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

-

Antagonist Pre-incubation:

-

Pre-treat the cells with the A2B receptor antagonist or vehicle for 30-60 minutes.

-

-

Agonist Stimulation:

-

Stimulate the cells with the A2B receptor agonist for a predetermined optimal time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

For a loading control, strip the membrane and re-probe with an antibody for total ERK1/2.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Intracellular Calcium Mobilization Assay

This assay measures changes in the concentration of free cytosolic calcium, a hallmark of Gq-mediated signaling.

Protocol:

-

Cell Seeding:

-

Seed cells into a black, clear-bottom 96-well plate and allow them to attach and grow overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.

-

Remove the growth medium from the cells and add the dye-loading buffer.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Antagonist Pre-incubation:

-

If testing antagonists, add them to the wells after dye loading and incubate for a short period.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injection system (e.g., a FLIPR or FlexStation).

-

Establish a baseline fluorescence reading.

-

Inject the A2B receptor agonist into the wells and immediately begin kinetic fluorescence measurements. Record the fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Analyze the kinetic data to determine the peak fluorescence response for each well.

-

Plot dose-response curves and calculate EC50 and IC50 values.

-

Conclusion

The A2B adenosine receptor represents a complex and promising therapeutic target due to its involvement in a multitude of physiological and pathological processes. Its ability to couple to various G proteins and activate distinct downstream signaling pathways underscores the importance of a thorough understanding of its pharmacology. A2B receptor antagonists, by selectively blocking these pathways, offer significant potential for the treatment of inflammatory diseases, cancer, and other conditions characterized by high adenosine levels. The experimental protocols detailed in this guide provide a robust framework for the investigation of A2B receptor antagonist activity and the further elucidation of its intricate signaling networks. This knowledge is crucial for the continued development of novel and effective therapeutics targeting the A2B receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. innoprot.com [innoprot.com]

- 3. Probing Biased/Partial Agonism at the G Protein-Coupled A2B Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2B adenosine receptor activation and modulation by protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A2B adenosine receptor-triggered intracellular calcium mobilization: Cell type-dependent involvement of Gi, Gq, Gs proteins and protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The A2B adenosine receptor in MDA-MB-231 breast cancer cells diminishes ERK1/2 phosphorylation by activation of MAPK-phosphatase-1 | PLOS One [journals.plos.org]

A Comprehensive Technical Guide to the Selectivity Profile of A2B Receptor Antagonists Versus Other Adenosine Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of A2B receptor antagonists against the other adenosine (B11128) receptor subtypes (A1, A2A, and A3). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on quantitative binding affinities, experimental protocols, and the underlying signaling pathways.

Introduction to Adenosine Receptors and the A2B Subtype

Adenosine is a ubiquitous signaling nucleoside that regulates a wide array of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are expressed in various tissues and play crucial roles in cardiovascular, nervous, and immune systems.[1] The A2B adenosine receptor (A2BAR) is a low-affinity receptor that is activated under conditions of high adenosine concentration, such as inflammation or hypoxia.[3] This characteristic makes the A2B receptor a promising therapeutic target for a range of pathologies, including inflammatory diseases, cancer, and diabetes.[1][4] The development of selective A2B receptor antagonists is a key focus in medicinal chemistry to modulate its activity without affecting the other adenosine receptor subtypes.

Selectivity Profile of A2B Receptor Antagonists

The therapeutic efficacy and safety of an A2B receptor antagonist are critically dependent on its selectivity for the A2B receptor over the A1, A2A, and A3 subtypes. High selectivity minimizes off-target effects and potential side effects. The selectivity is typically quantified by comparing the binding affinities (Ki) or inhibitory concentrations (IC50) of the antagonist across the four receptor subtypes. A higher Ki value indicates lower binding affinity.

Below is a summary of the selectivity profiles for several notable A2B receptor antagonists.

| Compound | A2B Ki (nM) | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (Fold vs A1/A2A/A3) | Reference |

| CVT-6883 | 22 | 1,940 | 3,280 | 1,070 | 88 / 149 / 49 | [5] |

| ISAM-R56A | 1.50 | >10,000 | >10,000 | >10,000 | >6667 / >6667 / >6667 | [3] |

| ISAM-M89A | 12.5 | >10,000 | 89.6 | >10,000 | >800 / 0.14 / >800 (Dual A2A/A2B) | [3] |

| PSB-21500 | 10.6 | >400 | >1000 | >1000 | >38 / >94 / >94 | [6] |

| MRE-2029-F20 | 2.8 | 245 | >1,000 | >1,000 | 88 / >357 / >357 | [7] |

| MRS-1754 | 1.13 | 237 | 294 | 328 | 210 / 260 / 290 | [7] |

| Theophylline | 9,000 | 13,000 | 25,000 | 17,000 | 0.69 / 0.36 / 0.53 (Non-selective) | [5] |

| Enprofylline | 15,000 | 50,000 | 70,000 | 40,000 | 0.3 / 0.21 / 0.38 (Non-selective) | [5] |

Experimental Protocols for Determining Selectivity

The determination of an antagonist's selectivity profile relies on robust and well-defined experimental protocols. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. Functional assays, such as cAMP accumulation assays, provide complementary information on the antagonist's ability to block receptor-mediated signaling.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for each of the four human adenosine receptor subtypes.

General Methodology:

-

Membrane Preparation:

-

HEK293 or CHO cells are transiently or stably transfected to express a high level of the desired human adenosine receptor subtype (A1, A2A, A2B, or A3).

-

Cells are harvested and homogenized in a cold buffer.

-

The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Competitive Binding Assay:

-

A constant concentration of a specific radioligand for each receptor subtype is incubated with the prepared cell membranes.

-

Increasing concentrations of the unlabeled test compound (antagonist) are added to compete with the radioligand for binding to the receptor.

-

To determine non-specific binding, a high concentration of a known non-radioactive ligand is added to a set of control tubes.[3]

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 1 hour) to reach equilibrium.[8]

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific radioligand binding.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[9]

-

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional antagonism of a test compound by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.

General Methodology:

-

Cell Culture and Treatment:

-

Agonist Stimulation:

-

cAMP Measurement:

-

The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a time-resolved fluorescence energy transfer (TR-FRET) assay or an enzyme-linked immunosorbent assay (ELISA).[10]

-

-

Data Analysis:

-

The antagonist's ability to inhibit the agonist-induced cAMP production is determined.

-

The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist-stimulated cAMP level, is calculated.

-

Adenosine Receptor Signaling Pathways

Understanding the signaling pathways of each adenosine receptor subtype is crucial for interpreting the functional consequences of antagonist binding and for predicting potential physiological effects.

A1 and A3 Receptor Signaling

The A1 and A3 receptors primarily couple to inhibitory G proteins (Gi/o).[11][12] Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[11][13] They can also activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).[13][14][15]

Caption: A1 and A3 receptor signaling pathways.

A2A and A2B Receptor Signaling

The A2A and A2B receptors are coupled to stimulatory G proteins (Gs).[16][17] Upon activation, they stimulate adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA).[17][18][19] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[4]

Caption: A2A and A2B receptor signaling pathways.

Experimental Workflow for Selectivity Profiling

The process of determining the selectivity profile of a novel A2B receptor antagonist involves a systematic workflow, from initial screening to detailed characterization.

Caption: Experimental workflow for antagonist selectivity.

Conclusion

The development of highly selective A2B receptor antagonists is a critical endeavor for advancing novel therapeutics. A thorough understanding of the selectivity profile, the experimental methods used for its determination, and the underlying signaling pathways is essential for the successful progression of these compounds from the laboratory to the clinic. This guide provides a foundational resource for researchers in this field, summarizing key data and methodologies to aid in the design and evaluation of next-generation A2B receptor modulators.

References

- 1. Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Novel Adenosine A2A Receptor Antagonists by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. Discovery of a potent, selective, and tumor-suppressing antibody antagonist of adenosine A2A receptor | PLOS One [journals.plos.org]

- 11. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 12. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 16. Adenosine A2A receptor - Wikipedia [en.wikipedia.org]

- 17. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]

- 19. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

In vivo effects of A2B receptor antagonist 1

An In-Depth Technical Guide to the In Vivo Effects of A2B Receptor Antagonists

This technical guide provides a comprehensive overview of the in vivo effects of A2B receptor antagonists, with a focus on their therapeutic potential in oncology and inflammatory diseases. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visualizations of key biological pathways.

Core Concepts of A2B Receptor Antagonism

The A2B adenosine (B11128) receptor (A2BAR) is one of four G protein-coupled receptors for adenosine.[1] Under normal physiological conditions, extracellular adenosine levels are low. However, in pathological states such as hypoxia and inflammation, often characteristic of the tumor microenvironment, adenosine concentrations rise significantly.[2][3] The A2BAR, which has a lower affinity for adenosine compared to other subtypes, becomes activated in these high-adenosine environments.[3][4]

Activation of the A2BAR has been implicated in a variety of pro-tumorigenic and pro-inflammatory processes, including cancer cell proliferation, angiogenesis, metastasis, and immunosuppression.[1][2] Consequently, antagonizing the A2B receptor has emerged as a promising therapeutic strategy. Several A2B receptor antagonists are now in various stages of preclinical and clinical development.[1][5]

Quantitative Data on In Vivo Efficacy

The following tables summarize the in vivo efficacy of three representative A2B receptor antagonists: PBF-1129, GS-6201, and ATL-801.

Table 1: In Vivo Efficacy of PBF-1129 in Oncology

| Cancer Model | Species | Dosing Regimen | Key Findings | Reference |

| Non-Small Cell Lung Cancer (Phase I Clinical Trial) | Human | 40–320 mg once daily | Recommended Phase 2 Dose (RP2D) of 320 mg. Stable disease in 3 out of 21 patients. | [6] |

| CT26 Colon Carcinoma | Mouse | 100 mg/kg | Moderated metabolic tumor microenvironment by reversing acidosis and improving oxygenation. Attenuated tumor growth. | [7] |

| Various (Lung, Melanoma, Colon, Breast) | Mouse | Not Specified | Decreased tumor growth and metastasis. Enhanced efficacy of anti-PD-1 therapy. | [7][8] |

Table 2: In Vivo Efficacy of GS-6201 in Disease Models

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Acute Myocardial Infarction | Mouse | 4 mg/kg intraperitoneally twice daily for 14 days | Prevented caspase-1 activation. Limited the increase in left ventricular end-diastolic diameter by 40%. Limited the decrease in left ventricular ejection fraction by 18%. | [9] |

| Dermal Fibrosis (Bleomycin-induced) | Mouse | Mixed in chow starting on day 15 | Reduced dermal thickness and collagen transcript levels. Attenuated fibronectin levels. | [10] |

| Dermal Fibrosis (TSK1 mice) | Mouse | Mixed in chow for 30 days | Reduced skin thickness and collagen deposition. | [10] |

Table 3: In Vivo Efficacy of ATL-801 in Oncology

| Cancer Model | Species | Dosing Regimen | Key Findings | Reference |

| MB49 Bladder Carcinoma | Mouse | 1 µM injected at tumor site 3 times weekly | Reduced tumor size by about 50% between days 12–19 of treatment. | [11] |

| 4T1 Breast Cancer | Mouse | Intratumor injection | Reduced the rate of tumor growth. Reduced spontaneous lung metastases by >85%. | [11] |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Murine Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of an A2B receptor antagonist in vivo.

Animal Model: Immunocompromised mice (e.g., nude or SCID) or syngeneic mouse models (e.g., C57BL/6 for B16 melanoma, BALB/c for CT26 colon carcinoma).

Procedure:

-

Cell Culture: Tumor cells (e.g., MB49 bladder cancer, 4T1 breast cancer) are cultured under standard conditions.[11]

-

Tumor Implantation: A specific number of tumor cells (e.g., 10^5 MB49 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.[11]

-

Treatment Administration:

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The A2B receptor antagonist (e.g., ATL-801) or vehicle control is administered. Administration can be systemic (e.g., oral gavage, intraperitoneal injection) or local (e.g., intratumoral injection).[11]

-

For ATL-801 in the MB49 model, 100 µl of 1 µM ATL-801 was injected at the inoculation site three times a week.[11]

-

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width^2) / 2 is commonly used.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., histology, immunohistochemistry).

Bleomycin-Induced Dermal Fibrosis Model

Objective: To assess the anti-fibrotic effects of an A2B receptor antagonist.

Animal Model: Mice (e.g., C57BL/6).

Procedure:

-

Induction of Fibrosis: Dermal fibrosis is induced by daily subcutaneous injections of bleomycin (B88199) for a specified period (e.g., 14 days).

-

Treatment Administration:

-

The A2B receptor antagonist (e.g., GS-6201) is administered. In the cited study, GS-6201 was mixed into the chow and provided to the mice starting on day 15 after the initiation of bleomycin injections.[10]

-

-

Assessment of Fibrosis:

-

At the end of the study (e.g., day 28), skin samples are collected from the treated area.

-

Histology: Skin sections are stained with Masson's trichrome to visualize collagen deposition.[10]

-

Dermal Thickness: The thickness of the dermal layer is measured morphometrically.[10]

-

Gene Expression: RNA is extracted from the skin to quantify the expression of profibrotic genes (e.g., collagen) via qPCR.[10]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the A2B receptor signaling pathway and a typical experimental workflow for evaluating A2B receptor antagonists in vivo.

Caption: A2B Receptor Signaling Pathway.

Caption: In Vivo Experimental Workflow.

References

- 1. A2B Adenosine Receptor and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Phase 1 dose escalation trial of the selective adenosine A2B antagonist PBF-1129 in patients with metastatic non-small cell lung cancer | springermedizin.de [springermedizin.de]

- 7. Improving combination therapies: targeting A2B-adenosine receptor to modulate metabolic tumor microenvironment and immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. GS-6201, a selective blocker of the A2B adenosine receptor, attenuates cardiac remodeling after acute myocardial infarction in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Antifibrotic Effect of A2B Adenosine Receptor Antagonism in a Mouse Model of Dermal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenosine A2B receptor blockade slows growth of bladder and breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of A2B Receptor Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of A2B receptor antagonists. The A2B adenosine (B11128) receptor (A2BR) is a G protein-coupled receptor involved in various physiological and pathological processes, making it a significant target in drug discovery.

A2B Receptor Signaling Pathway

The A2B adenosine receptor is primarily coupled to Gs and Gq proteins. Upon agonist binding, the Gs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The Gq pathway activation results in the stimulation of phospholipase C, leading to an increase in intracellular calcium. A2BR antagonists block these signaling cascades.[1][2][3][4][5]

Caption: A2B Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinities and functional potencies of selected A2B receptor antagonists against the human A2B receptor.

| Antagonist | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Assay Type | Reference |

| PSB-603 | - | - | - | [1] |

| CVT-6883 | 8 | - | Radioligand Binding | [1] |

| PSB-21500 (6a) | 10.6 (apparent) | - | Radioligand Binding | [6] |

| PSB-21503 (12) | 7.37 | 59.2 | Radioligand Binding, Functional G protein activation | [6] |

| ISAM-140 | 24.3 | - | Radioligand Binding | [7] |

| PBF-1129 | 24 and 35 | 28 | Radioligand Binding, cAMP accumulation | [8] |

Experimental Protocols

Radioligand Binding Assay